1-Phenyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol
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Overview
Description
1-Phenyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol is a compound that belongs to the class of thienopyrimidines.
Preparation Methods
The synthesis of 1-Phenyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the respective thiophene-2-carboxamides in formic acid, which results in the formation of thieno[3,2-d]pyrimidin-4-ones . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Phenyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Phenyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes, such as EZH2, which plays a role in the regulation of gene expression . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to downstream effects on cellular processes.
Comparison with Similar Compounds
1-Phenyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,4-b]pyridine derivatives: These compounds have similar biological activities but differ in their structural framework.
Thieno[2,3-d]pyrimidine derivatives: These are known for their cytotoxic and antitumor properties.
Pyrido[2,3-d]pyrimidine derivatives: These compounds exhibit a range of pharmacological activities, including antiviral and antioxidant effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H13N3OS |
---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
1-phenyl-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol |
InChI |
InChI=1S/C14H13N3OS/c18-12(10-4-2-1-3-5-10)8-15-14-13-11(6-7-19-13)16-9-17-14/h1-7,9,12,18H,8H2,(H,15,16,17) |
InChI Key |
JTJZJHSSFSXKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=NC=NC3=C2SC=C3)O |
Origin of Product |
United States |
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